2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
Description
This compound features a 1,2,4-oxadiazole core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 5 with an ethylamine chain, stabilized as a hydrochloride salt. The 3,4-dimethoxy substitution on the phenyl ring introduces electron-donating methoxy groups, which enhance solubility and may modulate interactions with biological targets such as enzymes or receptors . Its molecular formula is C₁₂H₁₆ClN₃O₃, with a molecular weight of approximately 285.73 g/mol (calculated). The hydrochloride salt form improves aqueous solubility, critical for pharmacological applications.
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3.ClH/c1-16-9-4-3-8(7-10(9)17-2)12-14-11(5-6-13)18-15-12;/h3-4,7H,5-6,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSTZDJKPNQHHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCN)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Attachment of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using suitable reagents.
Formation of the Ethanamine Moiety: The ethanamine moiety can be synthesized through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Various nucleophiles or electrophiles under suitable reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities:
- Antioxidant Activity : Studies have shown that oxadiazole derivatives can scavenge free radicals effectively. For instance, one study reported a strong antioxidant activity with an IC50 value significantly lower than that of standard antioxidants like Diclofenac sodium .
- Anti-inflammatory Properties : A series of 2,5-disubstituted 1,3,4-oxadiazoles demonstrated notable anti-inflammatory effects in various animal models. For example, one compound reduced carrageenan-induced paw edema by 60%, suggesting potential applications in treating inflammatory diseases .
- Antimicrobial Activity : Compounds containing the oxadiazole moiety have been evaluated for their antibacterial and antifungal properties. Some derivatives showed significant activity against both Gram-positive and Gram-negative bacteria .
Case Studies
Several studies have documented the effectiveness of oxadiazole derivatives in various therapeutic areas:
- A study highlighted the synthesis and evaluation of a series of oxadiazole compounds for their anti-tuberculosis activity. One derivative showed promising results against Mycobacterium tuberculosis at a concentration of 62.5 μg/mL .
- Another research focused on evaluating the analgesic properties of oxadiazole derivatives using acetic acid-induced writhing models in mice. The compounds exhibited significant analgesic effects comparable to standard analgesics .
Comparative Data Table
Mechanism of Action
The mechanism of action of 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the deamination of tyramine and tryptamine by monoamine oxidase, thereby affecting neurotransmitter levels and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
Electron-Donating vs. Electron-Withdrawing Groups
Compound A : 2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride ()
- Substituent: CF₃ (electron-withdrawing)
- Molecular weight: 217.6 g/mol
- Impact: The trifluoromethyl group increases lipophilicity and metabolic stability but may reduce polar interactions compared to methoxy groups.
Compound C : 2-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride ()
- Substituent: Furan-2-yl (heteroaromatic, hydrogen-bond acceptor)
- Molecular weight: 215.64 g/mol
- Impact: The furan oxygen may engage in hydrogen bonding, altering target specificity compared to dimethoxyphenyl.
Aromatic Substitution Patterns
Physicochemical Properties
| Compound | Substituent | Molecular Weight (g/mol) | Key Functional Groups | Solubility (HCl salt) |
|---|---|---|---|---|
| Target Compound | 3,4-Dimethoxyphenyl | ~285.73 | Methoxy, amine, oxadiazole | High |
| Compound A (CF₃) | Trifluoromethyl | 217.6 | CF₃, amine, oxadiazole | Moderate |
| Compound C (Furan-2-yl) | Furan-2-yl | 215.64 | Furan, amine, oxadiazole | Moderate |
| Compound D (4-Methoxyphenyl) | 4-Methoxyphenyl | ~301.78 | Methoxy, pentylamine, oxadiazole | Moderate |
Biological Activity
2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H16N4O3•HCl
- Molecular Weight : 288.74 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies. The following sections summarize key findings regarding its pharmacological effects.
Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit notable anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of oxadiazole can induce apoptosis in cancer cell lines. A study reported that the compound exhibited an IC50 value of approximately 10 µM against various cancer cell lines, suggesting a moderate level of cytotoxicity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 10 |
| HeLa (Cervical) | 12 |
| A549 (Lung) | 15 |
The proposed mechanism of action for the anticancer activity involves:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
- Induction of Apoptosis : It has been suggested that the compound activates caspase pathways leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent apoptosis .
Antimicrobial Activity
In addition to anticancer effects, the compound's antimicrobial properties have also been investigated:
- Antibacterial Effects : The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings support the potential use of this compound as an antimicrobial agent .
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds:
- Study on Oxadiazole Derivatives : A study demonstrated that oxadiazole derivatives showed enhanced anticancer activity when modified with electron-donating groups like methoxy or dimethoxy substituents .
- Synthesis and Evaluation : Another investigation synthesized multiple derivatives based on the oxadiazole framework and evaluated their biological activities against various pathogens and cancer cell lines. The results indicated that modifications at specific positions significantly influenced their biological profiles .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride?
A common approach involves multi-step synthesis, starting with the formation of the oxadiazole ring. Key steps include:
- Cyclocondensation : Reacting 3,4-dimethoxybenzamide derivatives with hydroxylamine to form the 1,2,4-oxadiazole core .
- Functionalization : Introducing the ethanamine moiety via alkylation or reductive amination under controlled pH and temperature .
- Salt Formation : Treating the free base with HCl in anhydrous conditions to yield the hydrochloride salt .
Purification often employs recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) .
Advanced: How can reaction conditions be optimized to mitigate competing side reactions during oxadiazole ring formation?
Competing pathways (e.g., hydrolysis or isomerization) can be minimized by:
- Temperature Control : Maintaining reflux conditions (90–100°C) in POCl₃ or PCl₅ as dehydrating agents to drive cyclization .
- Solvent Selection : Using aprotic solvents (e.g., DMF or THF) to stabilize intermediates and reduce nucleophilic interference .
- Catalytic Additives : Introducing Lewis acids (e.g., ZnCl₂) to enhance reaction specificity and yield .
Post-reaction quenching with ammonia (pH 8–9) isolates the product while avoiding over-acidification .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
- Spectroscopy :
- Chromatography :
- HPLC-UV/ELSD : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
- Elemental Analysis : Verify stoichiometry of the hydrochloride salt (C, H, N, Cl) .
Advanced: How should researchers address discrepancies in stability data under varying storage conditions?
Contradictory stability results (e.g., degradation in solution vs. solid state) require:
- Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH, UV light) and monitor degradation via HPLC .
- Solid-State Analysis : Use DSC/TGA to identify hygroscopicity or polymorphic transitions affecting shelf life .
- Degradant Identification : LC-MS/MS or NMR to characterize byproducts (e.g., demethylation of methoxy groups) .
Basic: What safety protocols are essential when handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .
Advanced: What mechanistic insights guide the design of analogs with improved bioactivity?
- Structure-Activity Relationship (SAR) :
- Computational Modeling : Use DFT calculations or molecular docking to predict interactions with biological targets (e.g., enzymes, GPCRs) .
Basic: How can researchers validate the hydrochloride salt’s stoichiometry?
- Titration : Perform acid-base titration with NaOH to confirm HCl equivalence .
- Ion Chromatography : Quantify chloride ions in aqueous solutions of the compound .
Advanced: What strategies resolve low yields in the final amination step?
- Reductive Amination Optimization : Use NaBH₃CN or H₂/Pd-C in methanol at 0–5°C to minimize over-reduction .
- Protection/Deprotection : Temporarily protect reactive groups (e.g., Boc-protected amines) to prevent side reactions .
Advanced: How does the compound’s stability in biological matrices impact pharmacokinetic studies?
- Plasma Stability Assays : Incubate the compound in plasma (37°C) and quantify degradation via LC-MS to adjust dosing regimens .
- Metabolite Profiling : Identify phase I/II metabolites using liver microsomes to predict in vivo behavior .
Basic: What are the compound’s key applications in current research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
